molecular formula C11H14ClNO3S B5495279 4-[(2-chlorobenzyl)sulfonyl]morpholine

4-[(2-chlorobenzyl)sulfonyl]morpholine

Cat. No.: B5495279
M. Wt: 275.75 g/mol
InChI Key: OKYOYQQBBQPMHN-UHFFFAOYSA-N
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Description

4-[(2-Chlorobenzyl)sulfonyl]morpholine is a sulfonamide derivative featuring a morpholine ring substituted with a 2-chlorobenzylsulfonyl group. This compound is of interest in medicinal chemistry and agrochemical research due to the sulfonyl moiety's ability to modulate solubility, bioavailability, and biological activity .

Properties

IUPAC Name

4-[(2-chlorophenyl)methylsulfonyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO3S/c12-11-4-2-1-3-10(11)9-17(14,15)13-5-7-16-8-6-13/h1-4H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKYOYQQBBQPMHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)CC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-[(2-chlorobenzyl)sulfonyl]morpholine typically involves the reaction of morpholine with 2-chlorobenzyl chloride in the presence of a base, followed by sulfonylation. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and bases like sodium hydroxide or potassium carbonate. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .

Chemical Reactions Analysis

4-[(2-chlorobenzyl)sulfonyl]morpholine can undergo various chemical reactions, including:

Scientific Research Applications

4-[(2-chlorobenzyl)sulfonyl]morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(2-chlorobenzyl)sulfonyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The chlorobenzyl group can enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Key Differentiators of this compound

Lipophilicity : Higher XLogP3 compared to simpler sulfonylmorpholines (e.g., 3v, 3w) suggests better membrane permeability but may require formulation adjustments for drug delivery.

Versatility : The sulfonyl group allows for further functionalization (e.g., coupling with isoxazole or oxazole moieties) to enhance bioactivity .

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